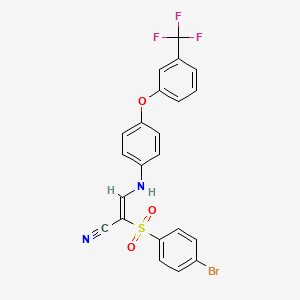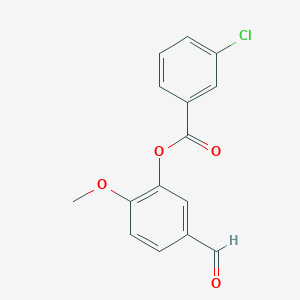
5-Formyl-2-methoxyphenyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cytostatic Activity and Tubulin Polymerization
Studies indicate that derivatives of 5-formyl-2-methoxyphenyl compounds, like 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, demonstrate significant cytostatic activity in human breast cancer cells and inhibit tubulin polymerization. This action is comparable to that of colchicine, leading to the degradation of the cytoskeleton around the nucleus (Gastpar et al., 1998).
Amino Acid Synthesis and AM-Toxins
The L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid, a constituent amino acid in AM-toxins, showcase the role of 5-formyl-2-methoxyphenyl derivatives in amino acid synthesis. These acids are significant in the study of biological toxins and their synthesis processes (Shimohigashi et al., 1976).
Pharmaceutical Applications
5-formyl-2-methoxyphenyl derivatives play a crucial role in pharmaceutical science. They are involved in the development of new, low-toxic, and efficient medicines with a broad spectrum of biological activity. These derivatives show enhanced antimicrobial activity, especially when the methoxyphenyl radical is introduced into the nucleus triazole cycle (Samelyuk & Kaplaushenko, 2013).
DNA Research
In the study of DNA, particularly 5-hydroxymethylcytosine (5-hmC)-containing DNA, 5-formyl-2-methoxycarbonyl derivatives are synthesized to investigate potential oxidation products of 5-hmC in DNA. This research is vital for understanding DNA modifications and their implications (Dai & He, 2011).
Corrosion Inhibition
5-formyl-2-methoxyphenyl derivatives are also studied for their corrosion inhibition properties. For example, 3-formyl chromone derivatives, including 5-methoxy-3FC, are investigated for inhibiting mild steel corrosion in acidic environments. These studies are crucial for understanding materials science and engineering applications (Kumar et al., 2017).
Propriétés
IUPAC Name |
(5-formyl-2-methoxyphenyl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-13-6-5-10(9-17)7-14(13)20-15(18)11-3-2-4-12(16)8-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXSDQOZKRMJBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methoxyphenyl 3-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

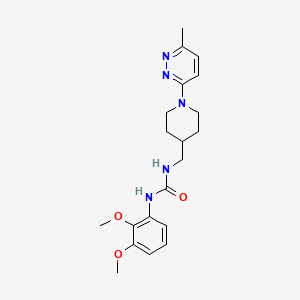
![4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole](/img/structure/B2377050.png)
![ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2377051.png)
![3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B2377054.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2377055.png)
![2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2377057.png)
![Methyl (E)-4-oxo-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]but-2-enoate](/img/structure/B2377058.png)
![6'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B2377059.png)
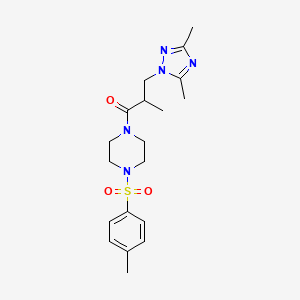
![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan](/img/structure/B2377063.png)
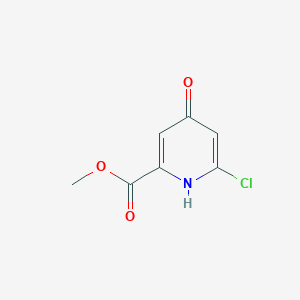
![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2377067.png)
![[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol](/img/structure/B2377068.png)
